(S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Overview
Description
(S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol: is a complex organic compound with the molecular formula C19H20O4 and a molecular weight of 312.4 g/mol . This compound is characterized by its intricate structure, featuring multiple methoxy groups and a spirobi[indene] core, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction , where a diene and a dienophile undergo a cycloaddition reaction to form the spirobi[indene] core. Subsequent steps may include oxidation and methylation to introduce the methoxy groups at the appropriate positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
(S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Production of dihydro derivatives.
Substitution: Introduction of halogens or other functional groups.
Scientific Research Applications
(S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol: has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
(S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol: can be compared to other similar compounds, such as:
Indene derivatives: Similar compounds with variations in the number and position of methoxy groups.
Spiro compounds: Other spirobi[indene] derivatives with different substituents.
Uniqueness: The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties
Properties
IUPAC Name |
7,7'-dimethoxy-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-22-15-5-3-13(20)17-11(15)7-9-19(17)10-8-12-16(23-2)6-4-14(21)18(12)19/h3-6,20-21H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAUCOHQLKNXSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC3(C2=C(C=C1)O)CCC4=C(C=CC(=C34)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856803 | |
Record name | 4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636601-30-4 | |
Record name | 4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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